N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide
Brand Name: Vulcanchem
CAS No.: 2097861-64-6
VCID: VC5570707
InChI: InChI=1S/C16H20N2O/c1-3-4-5-16(19)17-10-8-13-6-7-15-14(12-13)9-11-18(15)2/h3,6-7,9,11-12H,1,4-5,8,10H2,2H3,(H,17,19)
SMILES: CN1C=CC2=C1C=CC(=C2)CCNC(=O)CCC=C
Molecular Formula: C16H20N2O
Molecular Weight: 256.349

N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide

CAS No.: 2097861-64-6

Cat. No.: VC5570707

Molecular Formula: C16H20N2O

Molecular Weight: 256.349

* For research use only. Not for human or veterinary use.

N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide - 2097861-64-6

Specification

CAS No. 2097861-64-6
Molecular Formula C16H20N2O
Molecular Weight 256.349
IUPAC Name N-[2-(1-methylindol-5-yl)ethyl]pent-4-enamide
Standard InChI InChI=1S/C16H20N2O/c1-3-4-5-16(19)17-10-8-13-6-7-15-14(12-13)9-11-18(15)2/h3,6-7,9,11-12H,1,4-5,8,10H2,2H3,(H,17,19)
Standard InChI Key WJXMEFJWSOUAHX-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C=CC(=C2)CCNC(=O)CCC=C

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 1-methylindol-5-yl group attached to a pent-4-enamide chain via an ethyl linker (Figure 1). Key structural attributes include:

  • Indole core: The indole ring system is substituted with a methyl group at the 1-position and an ethylpent-4-enamide chain at the 5-position.

  • Pent-4-enamide backbone: The presence of a conjugated double bond (C4–C5) introduces planarity and potential reactivity, similar to fluorinated analogs like 4,5,5-trifluoropent-4-enamide derivatives .

Table 1. Molecular Properties of N-[2-(1-Methyl-1H-indol-5-yl)ethyl]pent-4-enamide

PropertyValue
Molecular formulaC₁₇H₂₀N₂O
Molecular weight268.36 g/mol
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors2 (amide carbonyl, indole N)
Rotatable bonds5

The absence of fluorine substituents distinguishes it from compounds like B7 (N-((1H-indol-3-yl)methyl)-4,5,5-trifluoropent-4-enamide) , which exhibit enhanced nematicidal activity due to electronegative groups.

Synthetic Strategies

Amide Bond Formation

The synthesis of N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide likely follows a two-step protocol:

  • Preparation of the amine precursor: 2-(1-Methyl-1H-indol-5-yl)ethylamine can be synthesized via reductive amination or nucleophilic substitution. For example, intermediates like (4-(p-tolyloxy)phenyl)methanamine are synthesized using cesium carbonate-mediated aryl ether formation followed by LiAlH₄ reduction .

  • Coupling with pent-4-enoyl chloride: The amine reacts with pent-4-enoyl chloride in dichloromethane using triethylamine as a base, analogous to the synthesis of B1–B15 in Liu et al. .

Key Reaction:

Pent-4-enoyl chloride+2-(1-Methyl-1H-indol-5-yl)ethylamineTEA, CH₂Cl₂N-[2-(1-Methyl-1H-indol-5-yl)ethyl]pent-4-enamide\text{Pent-4-enoyl chloride} + \text{2-(1-Methyl-1H-indol-5-yl)ethylamine} \xrightarrow{\text{TEA, CH₂Cl₂}} \text{N-[2-(1-Methyl-1H-indol-5-yl)ethyl]pent-4-enamide}

Purification and Characterization

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

  • Spectroscopic data: Predicted ¹H NMR signals include:

    • δ 7.5–7.1 ppm (indole aromatic protons),

    • δ 5.8–5.6 ppm (C4–C5 olefinic protons),

    • δ 3.7 ppm (N–CH₃ group) .

Biological Activity and Applications

Pharmacological Relevance

Indole derivatives exhibit diverse bioactivities, including:

  • Antimicrobial effects: Substituted indoles disrupt bacterial cell membranes .

  • Anticancer properties: Indole-3-carbinol derivatives induce apoptosis in cancer cells .

The pent-4-enamide chain may enhance bioavailability by mimicking natural fatty acid amides.

Comparative Analysis with Related Compounds

Table 2. Structural and Functional Comparison

CompoundStructureBioactivity (LC₅₀, mg/L)
N-[2-(1-Methylindol-5-yl)ethyl]pent-4-enamideIndol-5-yl, pent-4-enamideNot reported
B7 Indol-3-yl, 4,5,5-trifluoropent-4-enamide12.3 (M. incognita)
CA-224 Indol-3-yl, N-methylbenzamideAnticancer (IC₅₀ = 3.2 μM)

Fluorination in B7 enhances electronegativity and membrane permeability, whereas the target compound’s simpler structure may favor metabolic stability.

Future Research Directions

  • Activity profiling: Screen for nematicidal, antimicrobial, and anticancer activities.

  • Structural optimization: Introduce electron-withdrawing groups (e.g., CF₃) to improve target binding.

  • In vivo studies: Evaluate bioavailability and toxicity in model organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator